molecular formula C12H16N2OS B2836803 4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide CAS No. 2097893-27-9

4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2836803
CAS No.: 2097893-27-9
M. Wt: 236.33
InChI Key: QOPKEVHWHIWTPR-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

    Methylation and Cyclohexylidene Formation: The final steps involve the methylation of the thiazole ring and the formation of the cyclohexylidene moiety through a series of alkylation and elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted thiazole derivatives

Scientific Research Applications

4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

    Material Properties: In materials science, the compound’s electronic structure can influence its behavior in conductive or semiconductive materials, affecting properties such as conductivity, band gap, and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylidenecyclohexyl)benzenesulfonamide
  • 4-methyl-N-(4-methylidenecyclohexyl)benzamide

Uniqueness

4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or other aromatic rings. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-8-3-5-10(6-4-8)14-12(15)11-9(2)13-7-16-11/h7,10H,1,3-6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPKEVHWHIWTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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